

GSK9311 mechanism of action

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Compound Focus: **GSK9311**

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GSK9311 at a Glance

The table below summarizes the core identity and quantitative activity data for **GSK9311**.

Property	Description
Chemical Role	Negative control compound for GSK6853 [1] [2]
Primary Target	BRPF (Bromodomain and PHD Finger containing) family bromodomains [1]
Molecular Formula	C ₂₄ H ₃₁ N ₅ O ₃ [1] [3]
Molecular Weight	437.53 g/mol [1] [3]
CAS Number	1923851-49-3 (freebase) [1] [3]; 2253733-09-2 (hydrochloride salt) [4] [2]

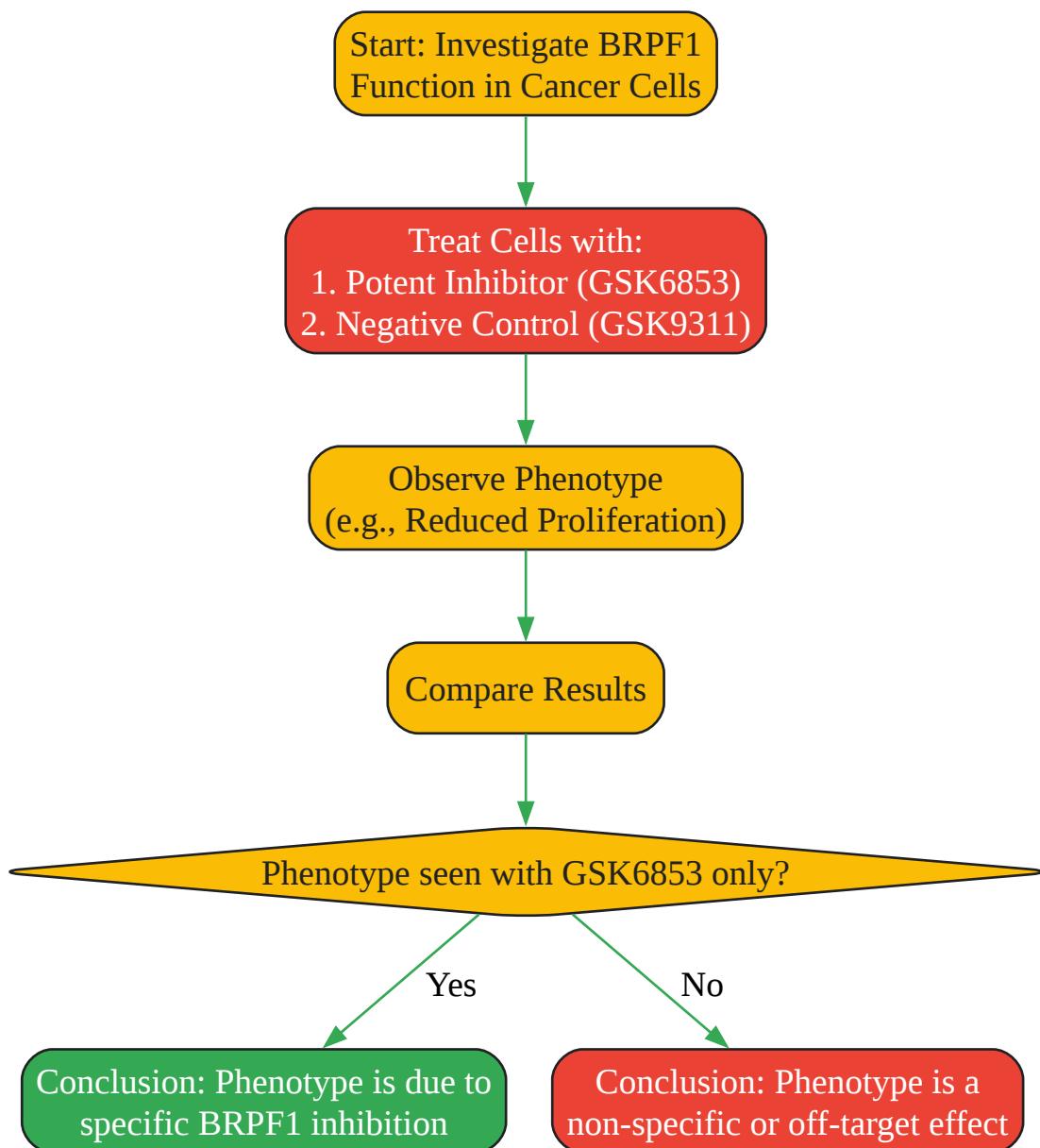
Target	Potency (pIC ₅₀)	Interpretation
BRPF1	6.0 [1] [3] [4]	~125 to 185-fold less potent than GSK6853 [3]
BRPF2	4.3 [1] [3] [4]	Weaker activity than against BRPF1 [1]

Mechanism of Action and Biological Context

BRPF1 as a Therapeutic Target BRPF1 is a scaffold protein in histone acetyltransferase complexes, crucial for regulating gene expression [5]. Recent research identifies it as an essential gene in estrogen receptor-positive (ER+) breast cancer. Its inhibition disrupts ER α signaling and induces cell cycle arrest and apoptosis, suggesting BRPF1 is a potential new therapeutic target [5].

GSK9311 as a Tool for Research **GSK9311** is a structurally similar but less active analogue of the potent BRPF1 inhibitor GSK6853 [1]. The key difference is the alkylation of the 5-amide group in **GSK9311**, which drastically reduces its potency [1] [4]. In experiments, researchers use **GSK9311** as a negative control to confirm that the observed biological effects of GSK6853 are due to specific BRPF1 inhibition and not off-target effects [2].

The following diagram illustrates the experimental workflow for using **GSK9311** and GSK6853 to validate BRPF1-specific phenotypes:



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Experimental Application & Protocols

For reliable results, proper handling and experimental design are crucial when using **GSK9311**.

Recommended In Vitro Assay Conditions The table below outlines common protocols for studying BRPF1 inhibition, as inferred from the chemical properties of **GSK9311** [1] [2].

Assay Type	Example Protocol (from supplier data)	Key Parameters
Cell-Free Binding (TR-FRET)	Competition binding assay to determine pIC ₅₀ [3]	pIC ₅₀ for GSK9311 = 6.0 (vs. 8.1 for GSK6853) [3]
Cellular Target Engagement (NanoLuc)	Measure inhibition of BRPF1-H3.3 interaction in HEK293 cells [3]	IC ₅₀ for GSK9311 = 3.7 μM (vs. 20 nM for GSK6853) [3]
Functional/Cellular Phenotyping	siRNA knock-down or pharmacological inhibition (with GSK6853/GSK9311) followed by RNA-Seq, cell cycle, and apoptosis assays [5]	Look for specific effects only with the active probe (GSK6853).

Handling and Storage

- Solubility:** Soluble in DMSO (\geq 30 mg/mL or 68.57 mM) [1] [3].
- Storage:** Store as a solid at -20°C. For solutions in DMSO, store at -80°C and use within one year, avoiding repeated freeze-thaw cycles [1].
- Important Notice:** **GSK9311** and related compounds are **for research use only and not for human consumption** [1] [2].

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References

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